Zofenopril

ACE inhibition potency enzymatic assay IC50 comparison

Zofenopril is a lipophilic, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor prodrug that is rapidly hydrolyzed to its active metabolite, zofenoprilat. Unlike the majority of ACE inhibitors that lack a free thiol moiety (e.g., enalapril, lisinopril, ramipril), the sulfhydryl group endows zofenopril with direct antioxidant and anti-ischemic properties independent of ACE blockade, including hydrogen sulfide (H₂S) pathway activation and reactive oxygen species scavenging.

Molecular Formula C22H23NO4S2
Molecular Weight 429.6 g/mol
CAS No. 81872-10-8
Cat. No. B1663440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZofenopril
CAS81872-10-8
SynonymsSQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil
Molecular FormulaC22H23NO4S2
Molecular Weight429.6 g/mol
Structural Identifiers
SMILESCC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3
InChIInChI=1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
InChIKeyIAIDUHCBNLFXEF-MNEFBYGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zofenopril (CAS 81872-10-8): Sulfhydryl-Based ACE Inhibitor for Differentiated Cardiovascular Procurement


Zofenopril is a lipophilic, sulfhydryl-containing angiotensin-converting enzyme (ACE) inhibitor prodrug that is rapidly hydrolyzed to its active metabolite, zofenoprilat [1]. Unlike the majority of ACE inhibitors that lack a free thiol moiety (e.g., enalapril, lisinopril, ramipril), the sulfhydryl group endows zofenopril with direct antioxidant and anti-ischemic properties independent of ACE blockade, including hydrogen sulfide (H₂S) pathway activation and reactive oxygen species scavenging [2]. The compound was developed and validated through the Survival of Myocardial Infarction Long-Term Evaluation (SMILE) clinical program for early post-myocardial infarction (MI) intervention and hypertension management [3]. Its closest in-class comparators for scientific selection include the sulfhydryl ACE inhibitor captopril and the non-sulfhydryl ACE inhibitors enalapril, lisinopril, and ramipril; cross-class comparators such as the angiotensin receptor blocker (ARB) irbesartan have also been evaluated head-to-head [1][4].

Why Zofenopril Cannot Be Interchanged with Other ACE Inhibitors Without Quantifiable Loss of Pleiotropic Protection


ACE inhibitors are frequently treated as a therapeutically interchangeable class; however, this assumption collapses under quantitative scrutiny for zofenopril. The sulfhydryl group is not merely a structural footnote—it drives pharmacodynamic differentiation that translates into statistically significant differences in endothelial function, arterial stiffness, cough reflex tolerability, and hard cardiovascular outcomes. In head-to-head randomized trials, zofenopril has demonstrated superior reduction of major cardiovascular events versus ramipril in post-MI patients (SMILE-4), greater improvement in endothelin-1/nitric oxide balance over enalapril, lisinopril, and captopril in human endothelial cells, and a significantly lower tussigenic burden compared to ramipril [1][2][3]. A pooled analysis of the SMILE program confirmed that zofenopril’s prognostic benefit over placebo was statistically significant, whereas the same could not be demonstrated for the non-sulfhydryl ACE inhibitor comparator group [4]. These data collectively establish that generic substitution with a non-sulfhydryl ACE inhibitor forfeits measurable, clinically validated advantages.

Zofenopril Quantitative Differentiation Evidence: Head-to-Head Data Against Four Key ACE Inhibitor Comparators


ACE Inhibition Potency: Zofenoprilat IC₅₀ 8 nM vs. Captopril IC₅₀ 23 nM in Rabbit Lung ACE

The active metabolite of zofenopril, zofenoprilat (SQ 26,703), inhibits rabbit lung ACE with an IC₅₀ of 8 nM, which is approximately 2.9-fold more potent than captopril (IC₅₀ = 23 nM) measured in the same in vitro assay system [1]. This represents a direct, preclinically characterized potency advantage at the primary pharmacological target. In isolated guinea pig ileum, zofenoprilat also demonstrated functional inhibition of angiotensin I-induced contractions with an EC₅₀ of 3 nM and potentiation of bradykinin-induced contractions with an EC₅₀ of 1 nM, confirming target specificity [1].

ACE inhibition potency enzymatic assay IC50 comparison

Endothelial Function: Zofenoprilat Reduces Endothelin-1 by 42% vs. 21–30% for Enalaprilat, Lisinopril, and Captopril in HUVECs

In a four-arm comparative study using human umbilical vein endothelial cells (HUVECs), zofenoprilat reduced endothelin-1 secretion by 42% after 8 hours of incubation, significantly outperforming enalaprilat (–25%), lisinopril (–21%), and even the sulfhydryl-containing captopril (–30%) (P < 0.05 for all pairwise comparisons versus zofenoprilat) [1]. Simultaneously, zofenoprilat increased nitric oxide metabolite production by 110%, compared to +64% for enalaprilat, +63% for lisinopril, and +65% for captopril (P < 0.05) [1]. The superior ET-1/NO balance improvement was attributed to zofenoprilat's greater antioxidant capacity, as evidenced by parallel reductions in oxidative stress markers in the same cells [1].

endothelial dysfunction endothelin-1 nitric oxide oxidative stress

Post-MI Clinical Outcomes: Zofenopril 60 mg/day Reduces 1-Year Death or CV Hospitalization by 30% vs. Ramipril 10 mg/day (SMILE-4 RCT)

The SMILE-4 study was the first randomized, double-blind trial to directly compare two ACE inhibitors in post-MI patients with left ventricular dysfunction. Among 771 patients randomized to zofenopril 60 mg/day plus ASA 100 mg/day or ramipril 10 mg/day plus ASA 100 mg/day, the 1-year primary endpoint (combined death or hospitalization for cardiovascular causes) occurred significantly less frequently with zofenopril: risk ratio 0.70 (95% CI 0.54–0.97; 2p = 0.028) [1]. This benefit was driven by reductions in cardiovascular hospitalizations (RR 0.64; 95% CI 0.46–0.89; 2p = 0.009) and the proportion of patients with a decline in left ventricular ejection fraction (RR 0.70; 2p = 0.031) [1]. The superiority of zofenopril was particularly pronounced in high-risk subgroups, including diabetic patients (RR 0.61; 95% CI 0.46–0.97) and patients with baseline systolic blood pressure >140 mmHg (RR 0.57; 95% CI 0.32–0.84) [1].

myocardial infarction cardiovascular outcomes randomized controlled trial ACE inhibitor comparison

Arterial Stiffness: Zofenopril Superior to Enalapril in Reducing Aortic Pulse Wave Velocity and Augmentation Index in Hypertensive Patients

In a prospective study directly comparing the sulfhydryl ACE inhibitor zofenopril with the non-sulfhydryl ACE inhibitor enalapril in hypertensive patients, chronic zofenopril treatment demonstrated a significantly greater reduction in aortic pulse wave velocity (ao-PWV; P = 0.004), peripheral augmentation index (Aix; P = 0.021), and central augmentation index (P = 0.021) compared to enalapril [1]. Even acute administration of zofenopril, in contrast to enalapril, significantly decreased both peripheral and central Aix (P < 0.001), indicating a rapid onset of vascular benefit potentially independent of blood pressure lowering alone [1]. These effects were accompanied by reductions in serum oxidized LDL and uric acid, consistent with the sulfhydryl-mediated antioxidant mechanism [1].

arterial stiffness pulse wave velocity hypertension vascular compliance

Cough Reflex Tolerability: Ramipril but Not Zofenopril Increases Cough Sensitivity and Airway Inflammation in Healthy Volunteers

In a randomized crossover study of 40 healthy volunteers administered zofenopril 30 mg/day or ramipril 10 mg/day for 7 consecutive days, ramipril significantly increased cough sensitivity to both capsaicin and citric acid as assessed by C2 (the concentration eliciting ≥2 coughs; P < 0.01), whereas zofenopril did not alter cough reflex sensitivity from baseline [1]. Furthermore, ramipril significantly elevated fractional exhaled nitric oxide (FeNO), a marker of airway inflammation, from 24 ± 9.6 PPB to 33 ± 16 PPB (P < 0.01), while zofenopril produced no significant change in FeNO [1]. Plasma bradykinin levels were unaffected by either drug, indicating that the differential tussigenic effect is mediated through pathways other than systemic bradykinin accumulation [1].

cough reflex tolerability airway inflammation ACE inhibitor side effect

Evidence-Backed Application Scenarios for Zofenopril Where Comparator ACE Inhibitors Underperform


Post-Myocardial Infarction Clinical Trials Requiring Superior Cardiovascular Outcome Reduction vs. Ramipril

The SMILE-4 RCT provides the only direct comparative evidence that one ACE inhibitor (zofenopril) can significantly reduce 1-year death or cardiovascular hospitalization versus another (ramipril) in post-MI patients with left ventricular dysfunction (RR 0.70; P = 0.028) [1]. Procuring zofenopril for post-MI interventional studies directly leverages this proven outcome advantage, particularly in diabetic, hypertensive, and preserved-EF subgroups where the benefit was most pronounced. This scenario is inappropriate for ramipril-based protocols that would forfeit the 30% relative risk reduction demonstrated with zofenopril.

Vascular Endothelial Function Studies Targeting ET-1/NO Imbalance and Oxidative Stress

In HUVEC-based endothelial dysfunction models, zofenoprilat achieves a 42% reduction in endothelin-1 secretion—substantially exceeding the 21–30% reductions achieved by enalaprilat, lisinopril, and captopril—and a 110% increase in NO metabolites versus 63–65% for comparators [2]. For academic or industrial laboratories investigating the mechanistic link between ACE inhibition, oxidative stress, and endothelial homeostasis, zofenopril provides the strongest pharmacological tool for demonstrating ET-1/NO modulation, attributable to its sulfhydryl-dependent antioxidant activity.

Arterial Stiffness and Vascular Remodeling Studies in Hypertension

Zofenopril's chronic superiority over enalapril in reducing aortic PWV (P = 0.004) and augmentation index (P = 0.021), combined with its acute Aix-lowering effect (P < 0.001) that enalapril does not share, positions it as the preferred ACE inhibitor for hypertension research focused on arterial destiffening and vascular remodeling [3]. Procurement for such studies should exclude non-sulfhydryl ACE inhibitors that fail to replicate this hemodynamic-independent vascular benefit.

Tolerability-Focused Studies: Cough Reflex and Airway Inflammation Minimization

Zofenopril's demonstrated lack of effect on cough reflex sensitivity and FeNO, in direct contrast to ramipril's significant provocation of both endpoints (C2 increase P < 0.01; FeNO increase of ~38%, P < 0.01), makes it the rational procurement choice for long-duration protocols where ACE inhibitor-induced cough would confound retention or introduce adherence bias [4]. This is particularly relevant for studies enrolling patients with pre-existing respiratory sensitivity or prior ACE inhibitor cough intolerance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zofenopril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.